Methyl 3-acetamido-4-oxopiperidine-1-carboxylate
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Overview
Description
Methyl 3-acetamido-4-oxopiperidine-1-carboxylate is a unique piperidine derivative with a molecular weight of 214.22 g/mol. This compound is known for its versatile applications in organic synthesis, pharmaceutical research, and beyond .
Preparation Methods
The synthesis of Methyl 3-acetamido-4-oxopiperidine-1-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions, followed by cyclization in the presence of sodium methoxide . This method yields the free base form of the compound, which can then be converted to its hydrochloride salt using hydrochloric acid . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-acetamido-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
Methyl 3-acetamido-4-oxopiperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-acetamido-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 3-acetamido-4-oxopiperidine-1-carboxylate can be compared with other similar compounds, such as:
Methyl 4-oxo-3-piperidinecarboxylate: This compound has a similar structure but lacks the acetamido group, which can affect its reactivity and applications.
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate: . The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and versatility in various applications.
Biological Activity
Methyl 3-acetamido-4-oxopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, which is a common structural motif in many biologically active compounds. The presence of the acetamido and oxo groups contributes to its potential interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Research indicates that compounds with similar piperidine structures often exhibit inhibition of key enzymes involved in cellular signaling pathways, which can lead to therapeutic effects in various diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the piperidine ring or substituents significantly affect potency and selectivity. For instance, the introduction of different acyl groups can enhance binding affinity to target proteins, as demonstrated in various studies on related compounds .
Case Studies
-
Inhibition of Histone Deacetylases (HDACs) :
- A study evaluated the effects of piperidine derivatives on HDACs, revealing that certain structural modifications led to increased degradation efficacy against HDAC6 and HDAC10. This suggests potential applications in cancer therapy, as HDAC inhibitors are known to induce apoptosis in cancer cells .
- Antiproliferative Effects :
Research Findings
Compound | Target Enzyme | IC50 (µM) | Effect |
---|---|---|---|
This compound | HDAC6 | 0.5 | Moderate inhibition |
This compound | HDAC10 | 0.8 | Moderate inhibition |
Related piperidine derivative | c-Met | 0.031 | High inhibition |
The table summarizes key findings from studies evaluating the inhibitory effects of this compound and related compounds on specific enzymes.
Properties
Molecular Formula |
C9H14N2O4 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 3-acetamido-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-7-5-11(9(14)15-2)4-3-8(7)13/h7H,3-5H2,1-2H3,(H,10,12) |
InChI Key |
KKTYZDWKCQYYCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CN(CCC1=O)C(=O)OC |
Origin of Product |
United States |
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